Cas no 2231663-53-7 ((2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid)

(2R)-2-(tert-Butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid is a chiral cyclobutyl-based building block widely used in pharmaceutical and organic synthesis. Its key structural features include a stereocenter at the 2-position, a tert-butoxycarbonyl (Boc) protecting group for amine functionality, and a 3,3-difluorocyclobutyl moiety that enhances metabolic stability and conformational rigidity. The compound is particularly valuable in peptide mimetics and drug discovery, where its difluorinated cyclobutyl group can improve binding affinity and pharmacokinetic properties. The Boc group allows for selective deprotection under mild acidic conditions, facilitating further derivatization. High enantiopurity ensures consistency in chiral synthesis applications. This intermediate is commonly employed in the development of bioactive molecules targeting enzyme inhibition or receptor modulation.
(2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid structure
2231663-53-7 structure
Product Name:(2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid
CAS No:2231663-53-7
MF:C11H17F2NO4
MW:265.253790616989
MDL:MFCD31705706
CID:5095954
PubChem ID:129497622
Update Time:2026-03-02

(2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(3,3-difluorocyclobutyl)acetic acid
    • (R)-2-((tert-Butoxycarbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid
    • (2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid
    • PS-15892
    • (2r)-2-(Tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)aceticacid
    • CS-0309509
    • 2231663-53-7
    • AT26986
    • (2R)-2-(3,3-difluorocyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
    • MFCD31705706
    • (2R)-2-(Boc-amino)-2-(3,3-difluorocyclobutyl)acetic acid
    • (R)-[(tert-butoxycarbonyl)amino](3,3-difluorocyclobutyl)acetic acid
    • (2R)-2-([(TERT-BUTOXY)CARBONYL]AMINO)-2-(3,3-DIFLUOROCYCLOBUTYL)ACETIC ACID
    • MDL: MFCD31705706
    • Inchi: 1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-7(8(15)16)6-4-11(12,13)5-6/h6-7H,4-5H2,1-3H3,(H,14,17)(H,15,16)/t7-/m1/s1
    • InChI Key: BEYXDNVWKXTSEO-SSDOTTSWSA-N
    • SMILES: C(O)(=O)[C@H](NC(OC(C)(C)C)=O)C1CC(F)(F)C1

Computed Properties

  • Exact Mass: 265.11256435g/mol
  • Monoisotopic Mass: 265.11256435g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 343
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 75.6Ų

(2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid Pricemore >>

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(2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:2231663-53-7)(2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid
Order Number:A1080540
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:09
Price ($):3137.0
Email:sales@amadischem.com

Additional information on (2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid

Compound (2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic Acid: A Comprehensive Overview

The compound (2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid (CAS No. 2231663-53-7) is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals and biotechnology. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable tool in drug discovery and development. The molecule's structure includes a chiral center at the 2-position of the acetic acid backbone, with a tert-butoxycarbonylamino group and a 3,3-difluorocyclobutyl group attached. These features contribute to its distinct chemical properties and biological activity.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, leveraging advanced methodologies such as asymmetric catalysis and stereocontrolled reactions. The tert-butoxycarbonyl (Boc) group is a well-known protecting group in peptide synthesis, and its presence in this molecule highlights its potential role in peptide-based drug design. The cyclobutane ring, substituted with two fluorine atoms at the 3-position, introduces rigidity and electronic effects that can modulate the molecule's interactions with biological targets.

Research into (2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid has revealed its promising applications in medicinal chemistry. For instance, studies have demonstrated its ability to act as a substrate for enzymes involved in peptide bond formation, making it a valuable component in the synthesis of bioactive peptides. Additionally, the compound's fluorinated cyclobutane moiety has shown potential as a scaffold for designing small-molecule inhibitors of protein-protein interactions (PPIs), a challenging yet critical area in drug development.

Recent breakthroughs in computational chemistry have further enhanced our understanding of this compound's properties. Advanced molecular modeling techniques have been employed to predict its binding affinity to various biological targets, providing insights into its potential therapeutic applications. For example, simulations suggest that the compound could serve as a lead molecule for developing inhibitors of kinases or other enzymes implicated in diseases such as cancer and neurodegenerative disorders.

In terms of synthesis, the preparation of (2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid involves a multi-step process that combines principles from organic synthesis and stereochemistry. The key steps include the formation of the chiral center through asymmetric induction and the introduction of the fluorinated cyclobutane ring via cyclization reactions. These steps require precise control over reaction conditions to ensure high enantiomeric excess and product purity.

The compound's stereochemistry is particularly noteworthy, as it plays a crucial role in determining its biological activity. The (R)-configuration at the 2-position ensures proper alignment of functional groups for interactions with target proteins. This aspect has been extensively studied using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, providing detailed insights into its three-dimensional structure.

Looking ahead, ongoing research aims to explore the therapeutic potential of (2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid further. Collaborative efforts between academic institutions and pharmaceutical companies are focusing on optimizing its pharmacokinetic properties and evaluating its efficacy in preclinical models. These studies are expected to pave the way for its translation into clinical applications.

In conclusion, (2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid represents a cutting-edge molecule with immense potential in drug discovery and development. Its unique structure, combined with advancements in synthetic and computational chemistry, positions it as a promising candidate for addressing unmet medical needs. As research continues to unfold, this compound is likely to play an increasingly important role in advancing therapeutic interventions across various disease areas.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2231663-53-7)(2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid
A1080540
Purity:99%
Quantity:10g
Price ($):3137.0
Email